COX-2 Inhibitory Potency and Anti-Inflammatory Efficacy Relative to 1,3,5-Triaryl-4,5-dihydropyrazoles
In a class-level analysis of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives bearing a methanesulfonyl pharmacophore, compounds with an ortho-hydroxyphenyl substituent at the 3-position (mimicking the target compound's architecture) demonstrated anti-inflammatory ED₅₀ values of 66.5–79.8 μmol/kg in the carrageenan-induced paw edema model, statistically non-inferior to the reference drug celecoxib (ED₅₀ = 68.1 μmol/kg) [1]. Crucially, these compounds exhibited a 4–6-fold reduction in ulcerogenic liability (ulcer index 3.89–4.96) compared to aspirin (ulcer index 22.75), a toxicity endpoint where the phenolic –OH contributes to reduced gastric mucosal damage via local antioxidant effects [1]. Molecular docking further confirmed that the phenolic –OH forms a conserved hydrogen bond with Arg120 in the COX-2 active site, an interaction absent in analogs bearing a non-hydroxylated phenyl ring at position 3 [2].
| Evidence Dimension | COX-2 inhibition and anti-inflammatory potency |
|---|---|
| Target Compound Data | ED₅₀ ~66.5–79.8 μmol/kg (class proxy); ulcer index 3.89–4.96 (class proxy) [1] |
| Comparator Or Baseline | Celecoxib: ED₅₀ = 68.1 μmol/kg, ulcer index = 3.35; Aspirin: ulcer index = 22.75 [1] |
| Quantified Difference | Anti-inflammatory potency comparable to celecoxib (ΔED₅₀ ≤ +11.7 μmol/kg); 4–6-fold lower ulcerogenicity vs. aspirin |
| Conditions | Carrageenan-induced rat paw edema model; in vivo ulcerogenicity assay; molecular docking in COX-2 active site (PDB: 3LN1) |
Why This Matters
This evidence positions the compound's ortho-hydroxyphenyl-dihydropyrazole scaffold as a template for COX-2-selective anti-inflammatory agents with a superior gastrointestinal safety margin compared to traditional NSAIDs, guiding procurement for inflammation-targeted screening cascades.
- [1] Abdellatif KRA, et al. Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. J Enzyme Inhib Med Chem. 2016;31(6):1594-1603. View Source
- [2] Abdellatif KRA, et al. Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorg Chem. 2022;129:106191. View Source
